4-chloro-N-[(4-methoxyphenyl)methyl]aniline
Description
Properties
IUPAC Name |
4-chloro-N-[(4-methoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXWKUCABPCBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104329-18-2 | |
| Record name | N-(4-CHLOROPHENYL)-4-METHOXYBENZYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Steps and Conditions:
-
Activation : Oxalyl chloride converts 5-bromo-2-chlorobenzoic acid to its acid chloride intermediate in DCM/DMF.
-
Friedel-Crafts Alkylation : Phenetole reacts with the acid chloride in the presence of AlCl₃ at 0–5°C to form a ketone intermediate.
-
Reductive Workup : Triethylsilane reduces the ketone to the benzyl group at 20–25°C over 36 hours.
-
Purification : Aqueous workup with NaHCO₃ and solvent extraction.
| Parameter | One-Pot Lewis Acid Method |
|---|---|
| Reactants | 5-Bromo-2-chlorobenzoic acid, phenetole |
| Catalyst | AlCl₃, triethylsilane |
| Solvent | DCM, DMF |
| Temperature | 0–25°C |
| Yield | 2.5 g (quantitative in example) |
Advantages:
Catalytic Cross-Coupling Reactions
Alternative methods involve transition-metal catalysis for forming the benzyl-aniline bond. For example, copper-catalyzed Ullmann-type couplings or Suzuki-Miyaura reactions could theoretically be used, though direct evidence for this compound is limited.
Hypothetical Procedure:
-
Substrates : 4-Chloroaniline and a boronate ester (e.g., 4-methoxybenzylboronic acid).
-
Catalyst : Cu(OAc)₂ or Pd(PPh₃)₄.
-
Base : K₂CO₃ or Cs₂CO₃.
-
Solvent : Toluene or DMF.
-
Temperature : 80–120°C.
| Parameter | Catalytic Cross-Coupling (Hypothetical) |
|---|---|
| Reactants | 4-Chloroaniline, boronate ester |
| Catalyst | Cu(OAc)₂, Pd(PPh₃)₄ |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, DMF |
| Temperature | 80–120°C |
| Yield | Not reported |
Challenges:
-
Steric hindrance from the 4-chloro and 4-methoxy groups may reduce coupling efficiency.
-
Competing side reactions (e.g., oxidation of the aniline) require careful optimization.
Ultrasound-Assisted Synthesis
Power ultrasound enhances reaction rates and selectivity in the preparation of intermediates like 4-methoxybenzyl chloride (PMB-Cl), which is critical for subsequent coupling.
Key Steps:
Benefits:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Simple, low-cost reagents | Moderate yields, solvent dependency | Not reported |
| One-Pot Lewis Acid | High purity, sequential steps | Long reaction times (36+ hours) | Quantitative |
| Catalytic Cross-Coupling | Functional diversity | High catalyst costs, side reactions | Hypothetical |
| Ultrasound-Assisted | Rapid PMB-Cl synthesis | Requires specialized equipment | >85% (intermediate) |
Critical Factors in Synthesis
-
Solvent Choice : Polar aprotic solvents (DCM, DMF) enhance electrophilicity of benzyl chlorides.
-
Temperature Control : Excessive heat may lead to decomposition of 4-chloroaniline.
-
Base Strength : Strong bases (e.g., NaOH) improve nucleophilicity but risk deprotonating the aniline prematurely.
-
Catalyst Loading : In cross-coupling, lower catalyst loadings (2–5 mol%) minimize costs while maintaining efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-methoxyphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Research indicates that 4-chloro-N-[(4-methoxyphenyl)methyl]aniline exhibits significant biological activities, particularly as a potential anticancer agent. Studies have shown that this compound may inhibit enzymes involved in cell growth pathways, suggesting its role in cancer treatment. For instance, it has been noted to interact with various enzymes and receptors, which may alter their activity and inhibit tumor proliferation .
Biological Activity:
The compound's structure enhances its chemical reactivity and biological activity. It has been associated with antioxidant properties, which are crucial for combating oxidative stress in cells. In vitro studies have demonstrated that derivatives of this compound can exhibit higher antioxidant activity compared to well-known antioxidants like ascorbic acid .
Organic Synthesis
Synthetic Routes:
The synthesis of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline can be achieved through various methods, including reductive amination techniques involving 4-chlorobenzaldehyde and p-anisidine . The presence of the chloro and methoxy groups allows for diverse synthetic applications, making this compound a valuable intermediate in organic synthesis.
Reactivity Studies:
The compound's reactivity under different conditions has been explored extensively. Its ability to undergo various chemical reactions is essential for synthesizing more complex organic molecules. The unique combination of functional groups contributes to its distinct chemical behavior compared to structurally similar compounds.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-methoxyaniline
- 2-chloro-N-(4-methoxyphenyl)quinazolin-4-amine
Uniqueness
4-chloro-N-[(4-methoxyphenyl)methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry .
Biological Activity
4-Chloro-N-[(4-methoxyphenyl)methyl]aniline, also known as B169649, is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activities, including antioxidant, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.
1. Antioxidant Activity
Research has indicated that derivatives of compounds similar to 4-chloro-N-[(4-methoxyphenyl)methyl]aniline exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives possess DPPH radical scavenging activity that surpasses that of ascorbic acid by approximately 1.4 times . This suggests that modifications in the molecular structure can enhance the antioxidant capacity.
Table 1: Antioxidant Activity Comparison
2. Anticancer Activity
The anticancer properties of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline have been investigated in various studies. Notably, derivatives have shown cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The MTT assay results indicated a higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of synthesized derivatives:
- U-87 Cell Line: IC50 values were found to be significantly lower than those for MDA-MB-231, indicating a preferential efficacy against glioblastoma.
- MDA-MB-231 Cell Line: The derivatives exhibited moderate activity but were less effective than against U-87 cells.
Table 2: Cytotoxicity Data
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | U-87 | 32.21 | |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | MDA-MB-231 | 63.39 |
3. Antimicrobial Activity
The antimicrobial potential of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline has also been explored. However, studies have shown limited activity against various microbial strains at concentrations ranging from 0.5 µg/mL to 256 µg/mL . This indicates that while the compound may possess some antimicrobial properties, they may not be significant compared to established antimicrobial agents.
The biological activities of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline are attributed to its ability to interact with specific molecular targets within cells:
- Antioxidant Mechanism: The compound may inhibit oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.
- Anticancer Mechanism: It is proposed that the compound inhibits cell proliferation through apoptosis induction or cell cycle arrest at specific phases.
- Antimicrobial Mechanism: The exact mechanisms remain less defined but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
